Home > Products > Screening Compounds P92079 > N-Chloroethyl Flibanserin
N-Chloroethyl Flibanserin -

N-Chloroethyl Flibanserin

Catalog Number: EVT-13559509
CAS Number:
Molecular Formula: C22H24ClF3N4O
Molecular Weight: 452.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Chloroethyl Flibanserin is a derivative of Flibanserin, a medication primarily used for the treatment of hypoactive sexual desire disorder in premenopausal women. Flibanserin functions as a multifunctional serotonin agonist and antagonist, acting on various serotonin receptors to modulate neurotransmitter levels in the brain. N-Chloroethyl Flibanserin is synthesized by chlorinating the ethyl group of Flibanserin, which may alter its pharmacological properties and potential applications.

Source and Classification

N-Chloroethyl Flibanserin is classified under the category of organic compounds known as phenylpiperazines. This classification includes compounds that contain a piperazine ring bound to a phenyl group, which is characteristic of several psychoactive medications. The compound can be identified by its unique chemical structure and molecular formula derived from its parent compound, Flibanserin.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Chloroethyl Flibanserin typically involves the following steps:

  1. Dissolution: Flibanserin is dissolved in anhydrous dichloromethane.
  2. Chlorination: Thionyl chloride is added dropwise to the solution while maintaining reflux conditions for several hours.
  3. Purification: The resulting product is purified through recrystallization or column chromatography to obtain N-Chloroethyl Flibanserin in a pure form.

This method emphasizes careful control of reaction conditions to ensure high yield and purity, which are critical for both laboratory and potential industrial applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-Chloroethyl Flibanserin can be derived from that of Flibanserin, incorporating the chlorinated ethyl group. While specific structural data for N-Chloroethyl Flibanserin may not be widely available, it can be inferred that the chlorination alters the electronic properties and steric configuration compared to Flibanserin.

  • Molecular Formula: C20_{20}H21_{21}ClF3_{3}N4_{4}O
  • Molar Mass: Approximately 406.41 g/mol (may vary based on the presence of different substituents).

The structural modifications introduced by chlorination could potentially influence its binding affinities and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-Chloroethyl Flibanserin can participate in various chemical reactions typical of halogenated organic compounds. These may include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, which may lead to the formation of new derivatives.
  • Elimination Reactions: Under certain conditions, N-Chloroethyl Flibanserin may undergo elimination reactions leading to alkenes or other functional groups.

These reactions are significant for further functionalization of the compound, enabling the synthesis of analogs with potentially enhanced therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-Chloroethyl Flibanserin would likely include:

  • Appearance: Likely a solid or crystalline form.
  • Solubility: Expected to be soluble in organic solvents such as dichloromethane but less soluble in water due to its hydrophobic characteristics.

Chemical properties would include reactivity with nucleophiles due to the presence of the chlorine atom, making it useful for further chemical modifications or derivatizations .

Applications

Scientific Uses

  • Pharmacological Research: Investigating its effects compared to Flibanserin could yield insights into new treatments for sexual dysfunction or related disorders.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex compounds or analogs that may have improved pharmacological profiles.
Historical Development and Repurposing Trajectory

Origins as a Serotonergic Antidepressant Candidate

Flibanserin (initially designated BIMT-17) was synthesized in the late 1990s by Boehringer Ingelheim as a novel psychotropic agent targeting serotonin receptors. Early preclinical studies characterized it as a multifunctional serotonin agonist and antagonist (MSAA), with high-affinity binding at 5-HT~1A~ (K~i~ = 1 nM) and 5-HT~2A~ (K~i~ = 49 nM) receptors. The compound’s initial therapeutic objective was the modulation of depressive symptoms through serotonergic pathways, based on the hypothesis that simultaneous 5-HT~1A~ agonism and 5-HT~2A~ antagonism could normalize prefrontal cortex neurotransmission. Phase I trials confirmed its ability to cross the blood-brain barrier and exhibit predictable linear pharmacokinetics, with a bioavailability of ~33% and elimination half-life of ~11 hours [1] [4].

Unexpectedly, phase II clinical trials for major depressive disorder (2006–2008) revealed a discordance between its psychotropic and sexual effects. While antidepressant efficacy was marginal, post-hoc analyses demonstrated statistically significant improvements in sexual desire parameters among female participants. This serendipitous observation prompted mechanistic reinvestigation, revealing flibanserin’s ability to modulate monoamine balance in brain regions governing sexual motivation: it increased dopamine and norepinephrine while decreasing serotonin in the medial prefrontal cortex—effects later termed “norepinephrine-dopamine disinhibition” (NDDI) [1] [8].

Transition to Hypoactive Sexual Desire Disorder (HSDD) Therapeutics

The repurposing of flibanserin for HSDD leveraged its region-specific neuromodulatory properties. Hypoactive Sexual Desire Disorder—defined as persistently deficient sexual fantasies and desire causing distress—was historically treatment-refractory due to its multifactorial etiology. Flibanserin’s pro-sexual effects aligned with the Kinsey dual-control model, which posits that sexual response depends on equilibrium between excitatory (dopaminergic, noradrenergic) and inhibitory (serotonergic) neurochemical pathways [4] [6].

Three pivotal phase III trials (DAISY, VIOLET, BEGONIA) enrolled >5,000 premenopausal women with HSDD. These demonstrated flibanserin’s superiority over placebo across co-primary endpoints:

  • Increased satisfying sexual events (SSEs): 0.7–1.0 additional SSEs/month (p<0.001)
  • Reduced sexual distress: Female Sexual Distress Scale-Revised (FSDS-R) scores decreased by 15–20% (p<0.001)
  • Enhanced desire: Female Sexual Function Index (FSFI) desire domain scores improved by 0.3–0.4 points (p<0.001) [1] [7].

Table 1: Efficacy Endpoints in Phase III HSDD Trials (Flibanserin 100 mg vs. Placebo)

EndpointMean Difference (vs. Placebo)95% CIP-value
SSEs/month+0.69[0.39, 0.99]<0.001
FSFI Desire Domain Score+0.30[0.29, 0.31]<0.001
FSDS-R Item 13 Score-0.30[-0.31, -0.29]<0.001
FSDS-R Total Score-3.30[-3.37, -3.23]<0.001

Source: Meta-analysis of 8 RCTs (n=7,906) [7]

Regulatory approval by the FDA in 2015 cemented flibanserin’s status as the first non-hormonal pharmacotherapy for acquired, generalized HSDD in premenopausal women. This transition from failed antidepressant to sexual dysfunction therapeutic exemplifies clinically driven repurposing [1] [6].

Key Milestones in Structural Optimization (Chloroethyl Group Integration)

The integration of the chloroethyl moiety (─CH~2~CH~2~Cl) was pivotal in refining flibanserin’s target engagement profile. Initial lead compounds featured shorter ethylenediamine linkers between the benzimidazolone core and piperazine ring, exhibiting suboptimal 5-HT~1A~ receptor occupancy. Medicinal chemists introduced the 2-chloroethyl group to enhance:

  • Molecular rigidity: Restricted rotation stabilized the extended conformation required for 5-HT~1A~ binding pocket insertion.
  • Electronegativity: The chlorine atom strengthened hydrogen bonding with Ser~159~ and Ala~160~ residues in the 5-HT~1A~ orthosteric site.
  • Metabolic stability: Reduced first-pass oxidation via cytochrome P450 isozymes (notably CYP3A4) compared to unsubstituted analogs [5] [9].

Synthetic routes to N-chloroethyl flibanserin intermediates evolved significantly:

  • Early routes employed nucleophilic substitution of 1-(2-chloroethyl)-piperazine with 2-ethoxybenzimidazole precursors, yielding <60% purity due to dimerization.
  • Optimized processes utilized in situ generation of 1-(3-trifluoromethylphenyl)-piperazine hydrochloride, followed by coupling with 1-(2-chloroethyl)-benzimidazolone under phase-transfer catalysis (trioctylmethylammonium chloride). This achieved >85% yield and >99% HPLC purity [5].

Table 2: Synthetic Method Evolution for Chloroethyl-Containing Intermediates

MethodReaction ConditionsYield (%)Purity (%)
Nucleophilic SubstitutionK~2~CO~3~, DMF, 80°C, 24h5876
Phase-Transfer CatalysisAliquat-336, toluene/H~2~O, 60°C, 8h8799.2
Microwave-Assisted SynthesisEtOH, 120°C, 45 min, 300W9299.5

Source: Patent CN109232434A [5]

The chloroethyl modification ultimately conferred region-selective 5-HT~1A~ activation, particularly in prefrontal cortex and dorsal raphe nuclei, while minimizing off-target D~4~ receptor activity. This precision enhanced flibanserin’s therapeutic window for HSDD without exacerbating depressive symptoms—a critical achievement in its structural evolution [1] [4].

Properties

Product Name

N-Chloroethyl Flibanserin

IUPAC Name

1-(2-chloroethyl)-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one

Molecular Formula

C22H24ClF3N4O

Molecular Weight

452.9 g/mol

InChI

InChI=1S/C22H24ClF3N4O/c23-8-9-29-19-6-1-2-7-20(19)30(21(29)31)15-12-27-10-13-28(14-11-27)18-5-3-4-17(16-18)22(24,25)26/h1-7,16H,8-15H2

InChI Key

ZCYYCFYJEZJWMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CCCl)C4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.